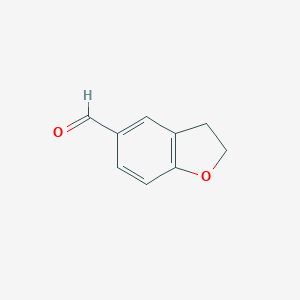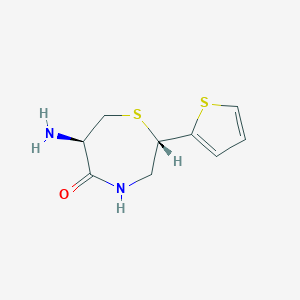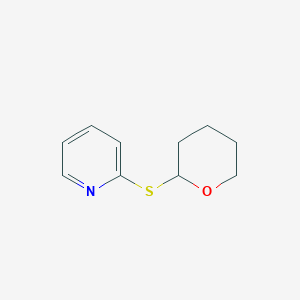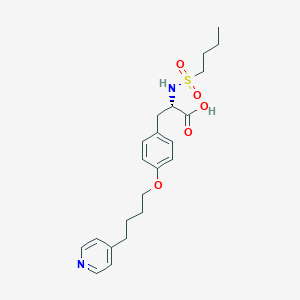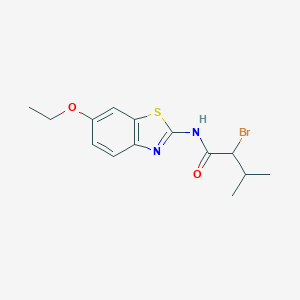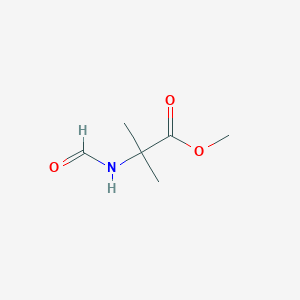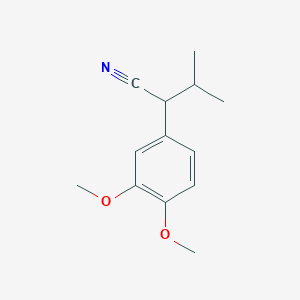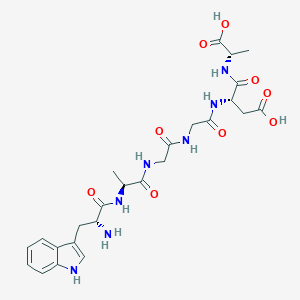
delta-Sleep-inducing peptide (1-6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta-sleep-inducing peptide (DSIP) is a neuropeptide that was first discovered in 1974. It is a naturally occurring peptide that is found in the human body and has been shown to have a variety of effects on the brain and body. DSIP has been studied extensively for its potential use in the treatment of sleep disorders and other conditions. Additionally, future directions for research will be discussed.
Wirkmechanismus
Delta-Sleep-inducing peptide (1-6) acts on the delta-opioid receptor, which is found in the brain and spinal cord. Activation of this receptor leads to a decrease in the activity of neurons that are involved in the regulation of wakefulness. This leads to an increase in slow-wave sleep and a decrease in wakefulness.
Biochemische Und Physiologische Effekte
Delta-Sleep-inducing peptide (1-6) has been shown to have a variety of biochemical and physiological effects. In addition to its effects on sleep, delta-Sleep-inducing peptide (1-6) has been shown to have analgesic effects, meaning it can reduce pain. It has also been shown to have anti-inflammatory effects, meaning it can reduce inflammation in the body. delta-Sleep-inducing peptide (1-6) has been studied for its potential use in the treatment of conditions such as arthritis, fibromyalgia, and other chronic pain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Delta-Sleep-inducing peptide (1-6) has several advantages for lab experiments. It is a naturally occurring peptide that is found in the human body, which makes it easy to obtain and study. It is also relatively stable, which makes it easy to work with in the lab. However, delta-Sleep-inducing peptide (1-6) has some limitations for lab experiments. It is a peptide, which means it can be difficult to deliver to cells or tissues in the body. Additionally, delta-Sleep-inducing peptide (1-6) has a short half-life, which means it can be quickly degraded in the body.
Zukünftige Richtungen
There are several future directions for research on delta-Sleep-inducing peptide (1-6). One area of research is the development of new delta-Sleep-inducing peptide (1-6) analogs that have improved stability and bioavailability. Another area of research is the study of delta-Sleep-inducing peptide (1-6) in combination with other drugs for the treatment of sleep disorders and other conditions. Additionally, more research is needed to fully understand the mechanism of action of delta-Sleep-inducing peptide (1-6) and its effects on the brain and body.
Conclusion
delta-Sleep-inducing peptide (1-6) is a neuropeptide that has been studied extensively for its potential use in the treatment of sleep disorders and other conditions. It is a naturally occurring peptide that is found in the human body and has a variety of effects on the brain and body. delta-Sleep-inducing peptide (1-6) has advantages and limitations for lab experiments, and there are several future directions for research on delta-Sleep-inducing peptide (1-6). Overall, delta-Sleep-inducing peptide (1-6) has the potential to be a valuable tool in the treatment of a variety of conditions.
Synthesemethoden
Delta-Sleep-inducing peptide (1-6) is a peptide that is composed of six amino acids. The synthesis of delta-Sleep-inducing peptide (1-6) can be achieved through solid-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The process is automated and can produce large quantities of peptide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Delta-Sleep-inducing peptide (1-6) has been studied extensively for its potential use in the treatment of sleep disorders. Studies have shown that delta-Sleep-inducing peptide (1-6) can increase the amount of slow-wave sleep, which is the deepest stage of sleep. This can lead to improved sleep quality and duration. delta-Sleep-inducing peptide (1-6) has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
103122-89-0 |
|---|---|
Produktname |
delta-Sleep-inducing peptide (1-6) |
Molekularformel |
C25H33N7O9 |
Molekulargewicht |
575.6 g/mol |
IUPAC-Name |
(3S)-3-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H33N7O9/c1-12(30-23(38)16(26)7-14-9-27-17-6-4-3-5-15(14)17)22(37)29-10-19(33)28-11-20(34)32-18(8-21(35)36)24(39)31-13(2)25(40)41/h3-6,9,12-13,16,18,27H,7-8,10-11,26H2,1-2H3,(H,28,33)(H,29,37)(H,30,38)(H,31,39)(H,32,34)(H,35,36)(H,40,41)/t12-,13-,16+,18-/m0/s1 |
InChI-Schlüssel |
AHEJFFMYYXEMQB-UALQAHIBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |
SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Sequenz |
WAGGDA |
Synonyme |
delta sleep-inducing peptide (1-6) DSIP (1-6) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



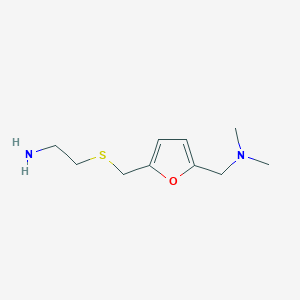
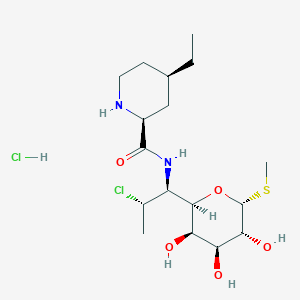
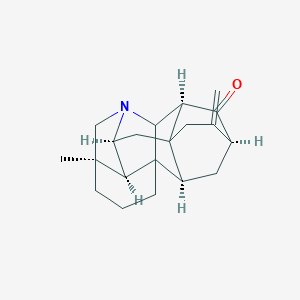


![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
